2,4-Dibromo-5-methylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

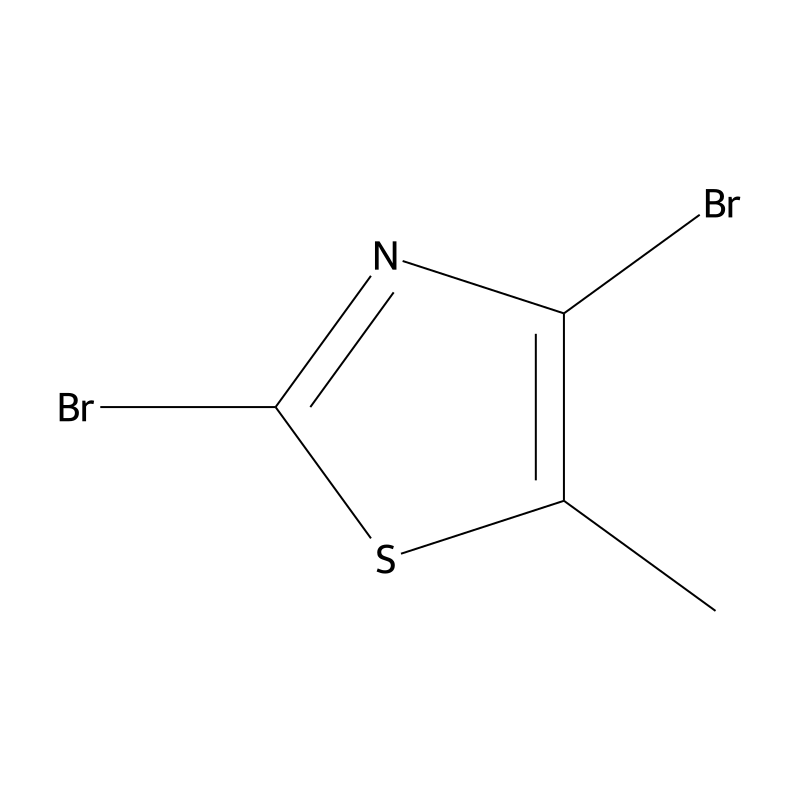

2,4-Dibromo-5-methylthiazole is a heterocyclic compound characterized by a thiazole ring substituted with two bromine atoms and a methyl group. Its chemical formula is C₄H₃Br₂NS, and it has a molecular weight of 256.95 g/mol. The compound is recognized for its unique structural properties, which contribute to its reactivity and biological activity. The thiazole ring is a five-membered aromatic system containing both sulfur and nitrogen, making it a versatile scaffold in organic chemistry.

- Bromination: The compound can participate in electrophilic aromatic substitution reactions, where additional bromine can be introduced at available positions on the thiazole ring.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Cyclization Reactions: Under specific conditions, this compound can be involved in cyclization reactions to form more complex structures.

These reactions are significant for synthesizing various derivatives that may exhibit altered biological activities.

2,4-Dibromo-5-methylthiazole exhibits notable biological activities:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Cytotoxicity: Studies indicate that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition: The compound acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the body .

Several synthesis methods have been reported for 2,4-Dibromo-5-methylthiazole:

- Bromination of 5-Methylthiazole: This method involves the direct bromination of 5-methylthiazole using bromine or brominating agents under controlled conditions to yield the dibrominated product.

- Sequential Bromination-Debromination Techniques: Recent studies highlight innovative methods involving sequential reactions that allow for selective bromination followed by debromination to achieve the desired dibromo derivative .

- Reactions with Electrophilic Agents: Utilizing electrophilic agents such as sulfuryl bromide can also facilitate the introduction of bromine into the thiazole ring.

These methods provide flexibility in synthesizing various derivatives tailored for specific applications.

2,4-Dibromo-5-methylthiazole finds applications across several fields:

- Pharmaceuticals: Its antimicrobial and cytotoxic properties make it valuable in drug development.

- Agriculture: The compound may serve as an active ingredient in pesticides or fungicides due to its biological activity against pathogens.

- Material Science: It can be used in creating polymers or materials with specific properties derived from its unique structure.

Interaction studies indicate that 2,4-Dibromo-5-methylthiazole interacts with various biological targets:

- Cytochrome P450 Enzymes: As an inhibitor of cytochrome P450 enzymes, it affects drug metabolism pathways, which is crucial for understanding its pharmacokinetics and potential drug-drug interactions .

- Protein Binding Studies: Research suggests that this compound binds to certain proteins, influencing its bioavailability and therapeutic efficacy.

These studies are essential for evaluating the safety and effectiveness of compounds in clinical settings.

Several compounds share structural similarities with 2,4-Dibromo-5-methylthiazole. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Bromo-5-methylthiazole | 0.87 | Contains one bromine atom; less reactive |

| 2,4-Dibromothiazole-5-carbaldehyde | 0.86 | Contains a carbonyl group; different reactivity |

| 2,4-Dibromothiazole-5-carboxylic acid | 0.73 | Contains a carboxylic acid group; acidic properties |

| 2,4-Dibromothiazole-5-methanol | 0.87 | Alcohol functional group; different solubility |

These compounds illustrate the diversity within the thiazole family while highlighting the unique attributes of 2,4-Dibromo-5-methylthiazole regarding its reactivity and biological profile.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant